6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a trifluoromethyl group, a thiomorpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with sulfur-containing reagents.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into the molecule.
Final coupling: The final step involves coupling the intermediate compounds to form the desired benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding to specific sites on enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine groups but lacks the thiomorpholine and sulfonyl groups.
N-(3-(trifluoromethyl)phenyl)benzamide: Similar in structure but lacks the chlorine and thiomorpholine groups.
Uniqueness
6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiomorpholine and sulfonyl groups contribute to its bioactivity and potential as a pharmaceutical or agrochemical agent .
Properties
IUPAC Name |
6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-4-7-27-22(28)15-9-18-19(32-12-31-18)10-16(15)24-23(27)34-11-20-25-21(26-33-20)14-6-5-13(29-2)8-17(14)30-3/h4-6,8-10H,1,7,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQLBHJBEDFFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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